molecular formula C20H27O4P B12806410 Phosphoric acid, isooctyl diphenyl ester CAS No. 29319-57-1

Phosphoric acid, isooctyl diphenyl ester

Cat. No.: B12806410
CAS No.: 29319-57-1
M. Wt: 362.4 g/mol
InChI Key: RCRYBQKHEDNBDN-UHFFFAOYSA-N
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Description

Isooctyl diphenyl phosphate is a chemical compound with the molecular formula C20H27O4P. It is a colorless, transparent, oil-like liquid primarily used as a flame retardant plasticizer. This compound is known for its excellent compatibility with various industrial resins and rubbers, particularly polyvinyl chloride (PVC). It enhances the heat resistance, transparency, and light stability of materials, making it valuable in multiple industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctyl diphenyl phosphate is synthesized through a two-step process involving esterification and phosphorylation reactions:

    Esterification Reaction: Phenol and isooctanol are reacted in a molar ratio of 1:2 at a temperature of 120-140°C in the presence of a catalyst. The water generated during the reaction is continuously removed to promote the reaction.

    Phosphorylation Reaction: After the esterification reaction, the temperature is lowered to 80-90°C, and phosphorus oxychloride is added. .

Industrial Production Methods: The continuous preparation method involves reacting phosphorus oxychloride with phenol under reduced pressure in a reactor. After the initial reaction, isooctanol is added, and the mixture is further processed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Isooctyl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isooctyl diphenyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which isooctyl diphenyl phosphate exerts its effects involves the inhibition of combustion processes. It acts as a flame retardant by promoting the formation of a char layer on the surface of materials, which prevents the release of flammable gases and reduces the spread of flames. The compound interacts with the polymer matrix, enhancing its thermal stability and reducing the generation of toxic gases during combustion .

Comparison with Similar Compounds

  • Triphenyl phosphate
  • Tris(2-chloroethyl) phosphate
  • Tris(2-butoxyethyl) phosphate

Comparison: Isooctyl diphenyl phosphate is unique due to its excellent compatibility with PVC and other industrial resins, low volatility, and superior flame retardant properties. Compared to triphenyl phosphate, it offers better flexibility and lower toxicity. Tris(2-chloroethyl) phosphate and tris(2-butoxyethyl) phosphate are also effective flame retardants, but they may not provide the same level of compatibility and stability as isooctyl diphenyl phosphate .

Properties

CAS No.

29319-57-1

Molecular Formula

C20H27O4P

Molecular Weight

362.4 g/mol

IUPAC Name

6-methylheptyl diphenyl phosphate

InChI

InChI=1S/C20H27O4P/c1-18(2)12-6-5-11-17-22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3

InChI Key

RCRYBQKHEDNBDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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